molecular formula C12H17N3O B3162542 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol CAS No. 879038-11-6

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Cat. No. B3162542
CAS RN: 879038-11-6
M. Wt: 219.28 g/mol
InChI Key: RNQNXMRDJIUSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol” is a product used for proteomics research . It has a molecular formula of C10H13N3O and a molecular weight of 191.23 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring with an ethyl group and an amino group at the 1-position and a methanol group at the 2-position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.23 . Unfortunately, no further physical or chemical properties were found in the available resources.

Scientific Research Applications

DNA Binding and Fluorescence Staining

Compounds within the benzimidazole family, such as Hoechst 33258, are renowned for their ability to bind strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property makes them invaluable in cell biology for chromosome and nuclear staining, aiding in the analysis of nuclear DNA content and plant chromosome analysis. Their utility extends to serving as models for understanding DNA sequence recognition and binding mechanisms, contributing significantly to the field of molecular biology (Issar & Kakkar, 2013).

Bioactive Compound Development

The chemistry and properties of benzimidazole and its analogs, including various substituted forms, offer a broad spectrum of biological and electrochemical activities. This versatility is crucial for the development of new pharmaceuticals, showcasing the potential in creating drugs with optimized properties for specific therapeutic applications. The exploration of these compounds reveals new avenues for drug design and discovery, emphasizing their role in medicinal chemistry (Boča, Jameson, & Linert, 2011).

Antifungal and Anthelmintic Applications

Benzimidazole derivatives have demonstrated efficacy as antifungal agents by inhibiting microtubule assembly, acting specifically on the tubulin molecule. This action highlights their potential not only in treating fungal infections but also in agricultural applications as fungicides. Furthermore, their role in veterinary medicine as anthelmintic drugs underscores the compound's versatility and importance in a broader biological context (Davidse, 1986).

properties

IUPAC Name

3-(5-amino-1-ethylbenzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-15-11-6-5-9(13)8-10(11)14-12(15)4-3-7-16/h5-6,8,16H,2-4,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQNXMRDJIUSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
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3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
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3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

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